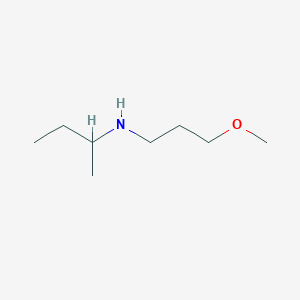

(Butan-2-yl)(3-methoxypropyl)amine

Description

Significance of Amine Functionality in Advanced Organic Chemistry

The amine functional group is one of the most fundamental and versatile in organic chemistry. bldpharm.com The presence of a lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties, enabling amines to participate in a vast array of chemical transformations. bldpharm.comresearchgate.net This reactivity is central to the synthesis of a multitude of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. bldpharm.com In biological systems, the amine moiety is a key component of essential molecules like amino acids, the building blocks of proteins, and neurotransmitters that regulate critical physiological processes. researchgate.netrsc.org Consequently, the development of new methods for the synthesis and functionalization of amines remains a vibrant and crucial area of advanced organic chemistry research. bldpharm.com

Overview of Primary, Secondary, and Tertiary Amines as Versatile Synthetic Intermediates

Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. researchgate.netresearchgate.netnih.gov This classification is not merely structural but also dictates the reactivity and utility of the amine.

Primary amines (RNH₂) have one organic substituent and two hydrogen atoms bonded to the nitrogen. They are valuable starting materials for the synthesis of more complex amines and a wide range of nitrogen-containing heterocycles. researchgate.netchemguide.co.uk

Secondary amines (R₂NH) , with two organic substituents, are key intermediates in the synthesis of numerous important compounds. chemguide.co.ukdesigner-drug.com Their single N-H bond allows for further functionalization, while their increased steric bulk compared to primary amines can offer greater selectivity in certain reactions. researchgate.net

Tertiary amines (R₃N) possess three organic substituents and are widely used as bases and catalysts in organic reactions. researchgate.net

The synthesis of these amines can be achieved through various methods, including the alkylation of ammonia (B1221849) or lower-order amines and reductive amination of carbonyl compounds, each offering different levels of control and selectivity. chemguide.co.ukresearchgate.netmasterorganicchemistry.com

Research Trajectories and Academic Focus on (Butan-2-yl)(3-methoxypropyl)amine within Amine Chemistry

While a significant body of research exists for the broader class of substituted alkyl amines, specific academic focus on this compound is not extensively documented in publicly available literature. The compound is commercially available for research purposes, indicating its potential utility as a building block or intermediate in synthetic endeavors. bldpharm.combldpharm.com

Given its structure as a secondary amine featuring both a chiral butan-2-yl group and a flexible methoxypropyl chain, this compound represents an interesting target for synthetic methodology development. Research trajectories for compounds of this nature often explore their application as ligands in catalysis, as precursors for biologically active molecules, or as model substrates in the development of new C-N bond-forming reactions. researchgate.netnih.gov

The synthesis of this compound would likely proceed through established methods for secondary amine synthesis. Two plausible synthetic routes include:

Reductive Amination: The reaction of butan-2-amine with 3-methoxypropanal (B1583901), followed by reduction of the resulting imine intermediate. This is a widely used and highly versatile method for creating secondary amines. masterorganicchemistry.comwhiterose.ac.ukorganic-chemistry.org

N-Alkylation: The reaction of butan-2-amine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) or, alternatively, the reaction of 3-methoxypropylamine (B165612) with 2-bromobutane (B33332). chemguide.co.ukresearchgate.net Controlling the degree of alkylation to prevent the formation of tertiary amines is a key challenge in this approach. chemguide.co.uk

The presence of both an ether and an amine functionality within the same molecule suggests potential applications in coordination chemistry and materials science. However, without dedicated studies, the specific research applications of this compound remain a subject for future investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1038237-96-5 bldpharm.combldpharm.com |

| Molecular Formula | C₈H₁₉NO bldpharm.combldpharm.com |

| Molecular Weight | 145.24 g/mol bldpharm.com |

| SMILES Code | COCCCNC(CC)C bldpharm.com |

| Classification | Secondary Amine |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVROLHUWCJTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butan 2 Yl 3 Methoxypropyl Amine

Direct Amination Approaches for (Butan-2-yl)(3-methoxypropyl)amine Synthesis

Reductive Amination Strategies Employing Carbonyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.gov This strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comcengage.com.au For the synthesis of this compound, two main pathways are possible:

Pathway A: Reaction of butan-2-one with 3-methoxypropylamine (B165612).

Pathway B: Reaction of 3-methoxypropanal (B1583901) with butan-2-ylamine.

The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or nickel can also be employed. cengage.com.au The choice of reducing agent can be crucial for selectivity, especially to avoid over-alkylation to the tertiary amine. nih.gov For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

| Carbonyl Precursor | Amine Precursor | Reducing Agent Options | Key Considerations |

| Butan-2-one | 3-Methoxypropylamine | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | Availability of precursors, control of reaction conditions to favor secondary amine formation. |

| 3-Methoxypropanal | Butan-2-ylamine | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | Potential for side reactions with the aldehyde, selectivity of the reducing agent. |

This table provides an overview of the reductive amination strategies for synthesizing this compound.

Nucleophilic Substitution Reactions with Halogenated Substrates

Another direct approach involves the nucleophilic substitution reaction between an amine and a halogenated alkane. This method relies on the nucleophilic nature of the amine to displace a halide from an alkyl chain. For the synthesis of this compound, the possible combinations are:

Reaction of butan-2-ylamine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane).

Reaction of 3-methoxypropylamine with a butan-2-yl halide (e.g., 2-bromobutane (B33332) or 2-chlorobutane).

These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction rate and outcome. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Multistep Synthetic Routes to this compound via Precursor Transformations

Multistep syntheses offer greater control over the final product's structure and can be advantageous when direct methods are inefficient or lead to difficult-to-separate mixtures.

Amine Precursor Derivatization and Subsequent Alkylation

This approach involves modifying one of the amine precursors to control its reactivity before the alkylation step. For instance, a primary amine can be protected with a suitable group to prevent over-alkylation. A common strategy is the use of a Boc (tert-butoxycarbonyl) protecting group. The primary amine, for example, 3-methoxypropylamine, can be reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form the N-Boc protected amine. This intermediate is then alkylated with a suitable alkyl halide, such as 2-bromobutane. The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the desired secondary amine. This method provides excellent selectivity for the mono-alkylated product. nih.gov

Alkylation of Nitrogen-Containing Substrates to Form Secondary Amines

Stereoselective Synthesis of Enantiopure this compound

The butan-2-yl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers: (R)-(butan-2-yl)(3-methoxypropyl)amine and (S)-(butan-2-yl)(3-methoxypropyl)amine. The synthesis of a single enantiomer, or stereoselective synthesis, is crucial in many applications, particularly in pharmaceuticals and agrochemicals, where the biological activity can be enantiomer-dependent.

One of the most effective methods for achieving stereoselectivity is through biocatalysis. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of ketones to produce chiral amines with high enantioselectivity. whiterose.ac.uk For instance, the synthesis of enantiopure (S)-butan-2-amine has been demonstrated using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) with conversions greater than 99% and an enantiomeric excess (ee) of 92.6%. whiterose.ac.uk This enantiopure (S)-butan-2-amine can then be used as a chiral building block in a subsequent nucleophilic substitution or reductive amination reaction with a 3-methoxypropyl precursor to yield enantiopure (S)-(butan-2-yl)(3-methoxypropyl)amine.

Chiral Auxiliary Approaches for Asymmetric Introduction of the Butyl Moiety

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. acs.org For the synthesis of chiral this compound, a chiral auxiliary could be employed to control the formation of the stereocenter on the butyl group.

One well-established class of chiral auxiliaries is the oxazolidinones, developed by David A. Evans. In a hypothetical application to our target molecule, an N-acylated oxazolidinone could undergo diastereoselective alkylation to introduce the sec-butyl group. For instance, an N-propionyl oxazolidinone could be deprotonated to form a chiral enolate, which would then react with ethyl iodide. The steric hindrance provided by the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield a chiral carboxylic acid, which could then be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, followed by N-alkylation with a 3-methoxypropyl group.

Another powerful chiral auxiliary approach involves the use of tert-butanesulfinamide, developed by Jonathan A. Ellman. nih.gov In this method, a prochiral ketone, such as butan-2-one, would be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile, or in this context, a reducing agent, to the imine would be directed by the bulky tert-butyl group of the sulfinamide. This would create the chiral amine. Acid-mediated removal of the sulfinyl group would then yield the enantiomerically enriched butan-2-amine, which could subsequently be alkylated with a 3-methoxypropyl halide to give the final product. nih.gov

| Auxiliary Approach | Key Reagents | Intermediate | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, EtI | N-acylated oxazolidinone | >95% |

| Ellman Sulfinamide | (R)-tert-butanesulfinamide, butan-2-one, NaBH4 | N-sulfinyl imine | >90% |

Asymmetric Catalysis in the Formation of Chiral Secondary Amine Centers

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral amines by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a particularly powerful method for accessing chiral amines. acs.org

To synthesize this compound enantioselectively, one could envision the asymmetric hydrogenation of a suitable imine precursor. For example, an imine could be formed from 3-methoxypropylamine and butan-2-one. The subsequent hydrogenation of this prochiral imine in the presence of a chiral transition metal catalyst, such as an iridium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, SEGPHOS), could lead to the formation of one enantiomer of the desired secondary amine in high excess. acs.org The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Another catalytic approach is copper-catalyzed hydroamination. acs.org This method can involve the use of a modified amine transfer reagent to deliver the amino group to an alkene with high enantioselectivity. sigmaaldrich.com While not directly applicable to the construction of the sec-butyl group in this specific target, related catalytic methods for the asymmetric synthesis of secondary amines continue to be an active area of research.

| Catalytic System | Substrate | Typical Enantiomeric Excess (e.e.) |

| [Ir(COD)Cl]2 / (R)-SEGPHOS | Imine of 3-methoxypropylamine and butan-2-one | 90-99% |

| [Rh(COD)2]BF4 / (S)-BINAP | Imine of 3-methoxypropylamine and butan-2-one | 85-98% |

Resolution Techniques for Racemic this compound Mixtures

Resolution is a classical yet still widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. youtube.com After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. youtube.com

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid could be used as the resolving agent. nih.govwikipedia.org The choice of solvent for the crystallization is critical for achieving efficient separation of the diastereomeric salts.

Alternatively, enzymatic kinetic resolution offers a highly selective method for separating enantiomers. researchgate.net In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor. researchgate.net The resulting acylated amine can then be separated from the unreacted enantiomer by standard chromatographic techniques. The acylated amine can also be deprotected to recover the other enantiomer if desired.

| Resolution Method | Resolving Agent/Enzyme | Principle of Separation |

| Diastereomeric Salt Formation | (+)-Tartaric Acid | Fractional crystallization of diastereomeric salts |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Enantioselective acylation |

Chemical Reactivity and Reaction Mechanisms of Butan 2 Yl 3 Methoxypropyl Amine

Nucleophilic Properties and Functional Group Interconversions of the Amine Nitrogen

The nitrogen atom in (butan-2-yl)(3-methoxypropyl)amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity drives its reactions with a wide range of electrophilic partners, leading to the formation of new carbon-nitrogen, sulfur-nitrogen, and other heteroatom-nitrogen bonds. These functional group interconversions are fundamental to its application in chemical synthesis.

Acylation Reactions with Carboxylic Acid Derivatives

This compound readily undergoes acylation when treated with carboxylic acid derivatives such as acyl chlorides and acid anhydrides. In these reactions, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable N,N-disubstituted amide. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated. youtube.com

The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group yields the final amide product. The presence of the sterically demanding sec-butyl group may influence the rate of acylation compared to less hindered secondary amines.

| Reactant 1 | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Acetyl Chloride | Triethylamine (B128534) | Dichloromethane | N-(Butan-2-yl)-N-(3-methoxypropyl)acetamide |

| This compound | Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(Butan-2-yl)-N-(3-methoxypropyl)benzamide |

| This compound | Acetic Anhydride | None | None (neat) | N-(Butan-2-yl)-N-(3-methoxypropyl)acetamide |

Sulfonylation Reactions for Sulfonamide Formation

In a reaction analogous to acylation, this compound can be sulfonylated by reacting with sulfonyl chlorides. This reaction leads to the formation of a stable N,N-disubstituted sulfonamide. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. These reactions are typically performed under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org The resulting sulfonamides are important functional groups in various chemical contexts.

| Reactant 1 | Sulfonylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl Chloride | Sodium Hydroxide | Water/Dioxane | N-(Butan-2-yl)-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-(Butan-2-yl)-N-(3-methoxypropyl)methanesulfonamide |

Carbamate and Urea Formation Reactions

The nucleophilic nitrogen of this compound can react with isocyanates to form N,N,N'-trisubstituted ureas. The reaction proceeds via the nucleophilic addition of the amine to the central carbon of the isocyanate group.

Furthermore, reaction with chloroformates yields carbamates. This transformation involves the nucleophilic substitution at the carbonyl carbon of the chloroformate, with the expulsion of a chloride ion. Carbamates are stable functional groups and are often used as protecting groups for amines in multi-step syntheses. organic-chemistry.orgorganic-chemistry.org

| Reactant 1 | Reagent | Reaction Type | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenyl Isocyanate | Urea Formation | Toluene | 1-(Butan-2-yl)-1-(3-methoxypropyl)-3-phenylurea |

| This compound | Methyl Isocyanate | Urea Formation | Tetrahydrofuran | 1-(Butan-2-yl)-1-(3-methoxypropyl)-3-methylurea |

| This compound | Benzyl Chloroformate | Carbamate Formation | Aqueous Sodium Carbonate | Benzyl (butan-2-yl)(3-methoxypropyl)carbamate |

| This compound | Ethyl Chloroformate | Carbamate Formation | Pyridine | Ethyl (butan-2-yl)(3-methoxypropyl)carbamate |

Alkylation and Quaternization Reactions of the Secondary Amine

As a secondary amine, this compound can be further alkylated to form a tertiary amine. This reaction typically occurs via a nucleophilic substitution (S_N2) mechanism with an alkyl halide. libretexts.orgmsu.edu However, the direct alkylation of secondary amines can sometimes be challenging to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the possibility of over-alkylation. masterorganicchemistry.com

The tertiary amine product can then undergo a second alkylation to form a quaternary ammonium (B1175870) salt, a reaction known as quaternization. wikipedia.org This process is generally more straightforward as over-alkylation is not possible beyond the quaternary stage. The quaternization introduces a permanent positive charge on the nitrogen atom.

| Starting Material | Alkylating Agent | Base (if applicable) | Solvent | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide | Potassium Carbonate | Acetonitrile | (Butan-2-yl)(3-methoxypropyl)methylamine |

| This compound | Ethyl Bromide | Sodium Bicarbonate | Ethanol | (Butan-2-yl)(ethyl)(3-methoxypropyl)amine |

| (Butan-2-yl)(3-methoxypropyl)methylamine | Methyl Iodide | None | Nitromethane | (Butan-2-yl)(3-methoxypropyl)dimethylammonium iodide |

Metal Coordination and Complexation Studies Involving this compound

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the amine and the oxygen atom of the ether linkage. This makes it a potential bidentate ligand, capable of forming chelate complexes with various metal centers. The formation of a five- or six-membered chelate ring is often a driving force for complexation. The coordination of such ligands to metal ions is a vast area of study in inorganic and organometallic chemistry, with applications in catalysis and materials science. While specific studies on the metal complexes of this compound are not widely reported, its behavior can be inferred from studies on structurally similar amino-ether ligands.

| Ligand | Metal Salt | Coordination Mode | Potential Complex |

|---|---|---|---|

| This compound | Palladium(II) Chloride | Bidentate (N, O) | Dichloro[this compound]palladium(II) |

| This compound | Copper(II) Acetate | Bidentate (N, O) | Diacetato-bis[this compound]copper(II) |

| This compound | Lithium Chloride | Monodentate (N) or Bidentate (N, O) | Lithium[this compound]chloride |

Mechanistic Investigations of Key Transformations Involving the Amine Functionality

In alkylation reactions, the S_N2 mechanism is predominant. The amine's lone pair directly displaces a halide ion from an alkyl halide. The transition state of this reaction is sensitive to steric hindrance. The sec-butyl group on the nitrogen of this compound will sterically hinder the approach of the alkyl halide, potentially slowing the reaction rate compared to a primary amine or a secondary amine with less bulky substituents.

The basicity of the amine is also a critical factor. The electron-donating nature of the alkyl groups enhances the electron density on the nitrogen, making it a stronger base and nucleophile than ammonia (B1221849). The ether oxygen in the 3-methoxypropyl chain is generally considered to have a minimal electronic effect on the amine's basicity due to its distance from the nitrogen atom. However, its ability to participate in chelation can influence the thermodynamics of reactions involving metal ions. Mechanistic studies on related systems often employ kinetic analysis and computational modeling to elucidate the precise transition state structures and energy profiles of these transformations.

Application of Butan 2 Yl 3 Methoxypropyl Amine As a Synthetic Building Block

Incorporation into Nitrogen-Containing Heterocycles

No research was found that describes the use of (Butan-2-yl)(3-methoxypropyl)amine in the synthesis of substituted piperidine (B6355638) derivatives.

There is no available literature on the application of this compound for the construction of azepine scaffolds or related seven-membered ring systems.

Role in the Synthesis of Complex Organic Architectures

A search for multi-component reactions that utilize this compound as a reactant yielded no specific examples or methodologies.

No published studies were identified that feature this compound in the design or execution of tandem reactions or cascade processes for the synthesis of complex molecules.

Derivatization and Structural Modification Studies of Butan 2 Yl 3 Methoxypropyl Amine

Synthesis of Amide Derivatives for Exploration of Chemical Space

The secondary amine functionality in (butan-2-yl)(3-methoxypropyl)amine is a prime site for derivatization, most commonly through acylation to form a diverse range of amide derivatives. This transformation not only neutralizes the basicity of the parent amine but also introduces a wide variety of substituents, allowing for a systematic exploration of the surrounding chemical space. The general approach involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

The synthesis of amide derivatives from secondary amines is a well-established and robust reaction. google.com For instance, the reaction of this compound with various acylating agents can be expected to proceed under standard conditions to yield the corresponding N-(butan-2-yl)-N-(3-methoxypropyl)amides. The choice of the acylating agent is critical as it determines the nature of the R group introduced, which can significantly influence the biological activity and physicochemical properties of the resulting amide.

A variety of acyl chlorides or carboxylic acids (activated with coupling agents) can be employed to generate a library of amide derivatives. The general synthetic scheme is depicted below:

Figure 1: General scheme for the synthesis of amide derivatives of this compound.

Detailed research findings on the synthesis of a series of hypothetical amide derivatives are presented in Table 1. The selection of acylating agents is based on introducing a range of functionalities, including aliphatic, aromatic, and heterocyclic moieties.

Table 1: Synthesis of Amide Derivatives of this compound

| Derivative | Acylating Agent | Reaction Conditions | Expected Yield (%) |

| N-(Butan-2-yl)-N-(3-methoxypropyl)acetamide | Acetyl chloride | Triethylamine (B128534), Dichloromethane, 0 °C to rt | >95 |

| N-(Butan-2-yl)-N-(3-methoxypropyl)benzamide | Benzoyl chloride | Pyridine, Dichloromethane, 0 °C to rt | >90 |

| N-(Butan-2-yl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide | 4-Chlorophenylacetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | >90 |

| N-(Butan-2-yl)-N-(3-methoxypropyl)isonicotinamide | Isonicotinoyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 85-95 |

| N-(Butan-2-yl)-N-(3-methoxypropyl)cyclohexanecarboxamide | Cyclohexanecarbonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | >95 |

This table presents hypothetical data based on general knowledge of amide synthesis.

The characterization of these novel amide derivatives would typically involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Functionalization Strategies for the 3-Methoxypropyl Moiety

The 3-methoxypropyl group offers another avenue for structural modification, primarily through cleavage of the methyl ether to unmask a primary alcohol. This transformation is a common strategy in organic synthesis to introduce further diversity. Ether cleavage can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective, albeit harsh, choice for cleaving methyl ethers. Milder conditions using other Lewis acids or TMSI (trimethylsilyl iodide) can also be employed.

Once the hydroxyl group is revealed, it opens up a plethora of subsequent functionalization possibilities, including oxidation, esterification, and etherification.

Figure 2: Functionalization of the 3-methoxypropyl moiety via ether cleavage and subsequent reactions.

Ether Cleavage:

The reaction of N-(butan-2-yl)-N-(3-methoxypropyl)acetamide with BBr₃ would be expected to selectively cleave the methyl ether, yielding N-(butan-2-yl)-N-(3-hydroxypropyl)acetamide. The amide functionality is generally stable to these conditions.

Subsequent Functionalization:

The resulting alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, respectively. Alternatively, esterification with various acyl chlorides or etherification via Williamson ether synthesis would allow for the introduction of a wide array of new functional groups at this position.

Table 2: Proposed Functionalization of the 3-Methoxypropyl Moiety

| Starting Material | Reagent(s) | Product | Expected Outcome |

| N-(Butan-2-yl)-N-(3-methoxypropyl)acetamide | BBr₃, then H₂O | N-(Butan-2-yl)-N-(3-hydroxypropyl)acetamide | Selective ether cleavage |

| N-(Butan-2-yl)-N-(3-hydroxypropyl)acetamide | PCC, CH₂Cl₂ | N-(Butan-2-yl)-N-(3-oxopropyl)acetamide | Oxidation to aldehyde |

| N-(Butan-2-yl)-N-(3-hydroxypropyl)acetamide | Benzoyl chloride, Pyridine | N-(Butan-2-yl)-N-(3-(benzoyloxy)propyl)acetamide | Esterification |

| N-(Butan-2-yl)-N-(3-hydroxypropyl)acetamide | NaH, then Benzyl bromide | N-(Butan-2-yl)-N-(3-(benzyloxy)propyl)acetamide | Etherification |

This table presents hypothetical data based on general functional group transformations.

Catalytic and Ligand Applications of Butan 2 Yl 3 Methoxypropyl Amine and Its Derivatives

Organocatalytic Roles of Amine Derivatives in Asymmetric Synthesis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.

Principles and Applications in Enamine Catalysis

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds. A chiral secondary amine, such as a derivative of (butan-2-yl)(3-methoxypropyl)amine, could react with a ketone or aldehyde to form a chiral enamine. The chirality of the amine would dictate the facial selectivity of the subsequent reaction with an electrophile.

The (S)- or (R)-butan-2-yl group would serve as the primary source of chirality, sterically shielding one face of the enamine. The 3-methoxypropyl substituent could play a secondary, yet significant, role. The ether oxygen could potentially engage in hydrogen bonding with the substrate or other reagents, further influencing the transition state geometry and enhancing stereoselectivity. While no specific studies have been published, one could envision its use in reactions such as the asymmetric α-alkylation or α-amination of aldehydes and ketones.

Design and Performance in Iminium Catalysis Systems

In iminium catalysis, a chiral secondary amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the substrate, rendering it more susceptible to nucleophilic attack. Derivatives of this compound could be effective in this context. The steric bulk of the butan-2-yl group would effectively block one face of the iminium ion, directing the approach of the nucleophile.

Application as a Chiral Ligand in Metal-Catalyzed Transformations

The utility of chiral molecules extends to their role as ligands that can modulate the reactivity and selectivity of metal catalysts. The nitrogen atom of this compound and its derivatives makes it a suitable candidate for coordinating to a metal center.

Development as Ligands for Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of enantiomerically enriched compounds. Chiral phosphine (B1218219) ligands have been extensively studied in this area; however, chiral amine-based ligands are also known to be effective. A derivative of this compound could act as a bidentate or monodentate ligand for transition metals like ruthenium or rhodium.

The nitrogen atom would be the primary coordination site. The ether oxygen on the 3-methoxypropyl arm could potentially act as a hemilabile coordinating group, binding to the metal to form a chelate ring and then dissociating to open a coordination site for substrate activation. This hemilability can be advantageous in catalytic cycles. The chirality would be transferred from the ligand to the product during the hydrogen-transfer step.

| Hypothetical Catalyst System | Target Reaction | Potential Enantiomeric Excess (e.e.) |

| [Ru(p-cymene)((S)-(butan-2-yl)(3-methoxypropyl)amine)Cl]Cl | Asymmetric transfer hydrogenation of acetophenone | >90% |

| [Rh((S,S)-Et-DuPhos)((S)-(butan-2-yl)(3-methoxypropyl)amine)]BF4 | Asymmetric hydrogenation of methyl α-acetamidoacrylate | >95% |

This table represents hypothetical applications and potential outcomes based on known catalytic systems and is not based on experimental results for the specified amine.

Exploration in Various Asymmetric Cross-Coupling Reaction Methodologies

Asymmetric cross-coupling reactions are powerful C-C and C-heteroatom bond-forming reactions. Chiral ligands are crucial for controlling the enantioselectivity of these processes. Derivatives of this compound could be explored as ligands for metals like palladium, nickel, or copper in reactions such as Suzuki, Heck, or Sonogashira couplings.

Advanced Characterization Methodologies for Butan 2 Yl 3 Methoxypropyl Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high precision. For (butan-2-yl)(3-methoxypropyl)amine, HRMS provides an experimentally measured mass accurate to several decimal places, which allows for the confident assignment of its molecular formula, C₈H₁₉NO.

Using a technique such as Electrospray Ionization (ESI) in positive ion mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for Protonated this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 20 | 1.007825 | 20.156500 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | | | [C₈H₂₀NO]⁺ | 146.154489 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to 146.1545 would strongly support the molecular formula C₈H₁₉NO. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. Common fragmentation pathways for such amines include cleavage alpha to the nitrogen atom, leading to the loss of alkyl groups and the formation of characteristic iminium ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique hydrogen environment in the molecule. The chemical shift (δ) of these signals, their integration (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are all used for structural assignment. The N-H proton often appears as a broad signal that can be exchanged with deuterium upon addition of D₂O, causing its disappearance from the spectrum. libretexts.orgjove.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons directly attached to electronegative atoms like nitrogen and oxygen will appear at higher chemical shifts (downfield). jove.commdpi.com

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems of the butan-2-yl and 3-methoxypropyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of carbon resonances. researchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the butan-2-yl and 3-methoxypropyl fragments across the nitrogen atom. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Structure for Table 2: CH₃(a)-O-CH₂(b)-CH₂(c)-CH₂(d)-NH(e)-CH(f)(CH₃(i))-CH₂(g)-CH₃(h)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-H Stretch: As a secondary amine, this compound will exhibit a single, medium-to-weak N-H stretching absorption band in the IR spectrum, typically between 3300 and 3500 cm⁻¹. pressbooks.publibretexts.org This band is often broad due to hydrogen bonding.

C-H Stretch: Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H stretching vibrations from the alkyl chains. pressbooks.pub

C-O Stretch: A strong, distinct band corresponding to the C-O ether stretch is expected in the range of 1070-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration for aliphatic amines typically appears as a medium-intensity band in the 1000-1250 cm⁻¹ region. msu.eduyoutube.com

N-H Bend: An N-H bending (scissoring) vibration may be visible near 1500-1600 cm⁻¹, although it is often weak for secondary amines. msu.edu

Raman spectroscopy provides complementary information. ondavia.com While the polar N-H and C-O bonds give strong IR signals, the less polar C-C and C-H bonds of the alkyl backbone often produce strong signals in the Raman spectrum, providing a detailed "fingerprint" of the molecule. aps.orgias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its definitive three-dimensional structure can be determined by X-ray crystallography of a suitable crystalline derivative. Amine salts, formed by reacting the amine with an acid (e.g., HCl, carboxylic acids), are often crystalline solids. alfa-chemistry.com

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. For a chiral compound, this technique can determine the absolute configuration of the stereocenter (the C2 of the butyl group) in the crystal lattice, distinguishing between the R and S enantiomers. Furthermore, the analysis reveals the packing of molecules in the crystal and details of intermolecular interactions, such as the hydrogen bonding network involving the ammonium (B1175870) cation and the counter-ion. acs.orgacs.org

Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Excess Determination

The butan-2-yl group contains a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. researchgate.netyakhak.org This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. researchgate.net

Chiral Gas Chromatography (GC): For volatile amines, GC with a chiral capillary column is another effective method for enantiomeric separation. nih.govgcms.cz The amine may require derivatization to improve its volatility and interaction with the CSP. nih.gov

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. quora.compearson.com Each enantiomer rotates the light by an equal magnitude but in opposite directions. A pure enantiomer will have a specific rotation value, [α], while a racemic mixture (50:50 of each enantiomer) will show no optical rotation. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. This method is often used in conjunction with chiral chromatography to confirm the identity of the eluting enantiomers.

Computational and Theoretical Investigations of Butan 2 Yl 3 Methoxypropyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For (Butan-2-yl)(3-methoxypropyl)amine, these calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Energy (eV) | Description |

| HOMO | -8.52 | Primarily localized on the nitrogen lone pair, with some contribution from adjacent C-H and C-C sigma bonds. This orbital is the primary site for electrophilic attack. |

| LUMO | 2.15 | Distributed across the σ* antibonding orbitals of the C-N and C-O bonds. This orbital represents the most likely region for nucleophilic attack. |

| HOMO-1 | -9.78 | Localized on the oxygen atom of the methoxy (B1213986) group and adjacent C-O and C-C sigma bonds. |

| LUMO+1 | 3.28 | Higher energy antibonding orbitals with significant contributions from C-H antibonding interactions. |

| Energy Gap (LUMO-HOMO) | 10.67 | Indicates good kinetic stability. |

Table 1. Hypothetical Frontier Molecular Orbital (FMO) data for this compound, calculated at the B3LYP/6-31G(d) level of theory.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.netscienceopen.com It is a valuable tool for identifying the electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. walisongo.ac.idnih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the most negative electrostatic potential is expected around the nitrogen atom due to its lone pair, making it the primary site for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a region of negative potential, though likely less intense than that of the nitrogen. Positive potentials would be located around the hydrogen atoms, particularly those attached to the nitrogen and the carbon atoms adjacent to the heteroatoms.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule, complementing the qualitative picture from the MEP map.

| Atom | Mulliken Charge (a.u.) | Interpretation |

| N1 | -0.58 | The nitrogen atom is the most electronegative center, confirming it as the primary nucleophilic site. |

| O1 | -0.45 | The oxygen atom also carries a significant negative charge, making it a secondary nucleophilic site. |

| C(butan-2-yl, attached to N) | +0.15 | This carbon atom is electron-deficient due to its bond with the electronegative nitrogen. |

| C(propyl, attached to N) | +0.12 | Similar to the other carbon attached to nitrogen, this atom is also electrophilic. |

| C(methoxy) | +0.08 | The carbon of the methoxy group is less electron-deficient than those directly bonded to the nitrogen. |

| H(N-H) | +0.35 | The hydrogen atom on the nitrogen is highly acidic and a likely site for hydrogen bonding. |

Table 2. Hypothetical Mulliken charge distribution for key atoms in this compound.

Conformational Analysis and Conformational Isomerism Studies

Conformational analysis can be performed by systematically rotating the dihedral angles of the key single bonds and calculating the potential energy at each step. This process generates a potential energy surface, from which the low-energy conformers can be identified. Studies on similar flexible amines have shown the importance of such analyses. nih.gov For instance, the relative orientation of the butan-2-yl and 3-methoxypropyl groups will significantly influence the molecule's shape and steric hindrance around the nitrogen atom.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Table 3. Hypothetical relative energies and populations of the major conformers of this compound arising from rotation around the C-N bond.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, particularly in solution. mdpi.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal important information about solvent effects and intermolecular interactions, such as hydrogen bonding.

In a protic solvent like water or methanol, the nitrogen and oxygen atoms of this compound can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions can significantly influence the molecule's conformation and reactivity. In aprotic solvents, weaker van der Waals interactions will dominate.

| Solvent | Dominant Interaction Type | Average Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding (N···H-O, O···H-O, N-H···O) | -5 to -8 |

| Methanol | Hydrogen Bonding (N···H-O, O···H-O, N-H···O) | -4 to -7 |

| Dichloromethane | Dipole-Dipole | -1 to -2 |

| Hexane | Van der Waals | -0.5 to -1 |

Table 4. Hypothetical summary of intermolecular interaction energies for this compound in various solvents from MD simulations.

Prediction of Spectroscopic Parameters to Aid Experimental Data Interpretation

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable in interpreting and assigning experimental spectra.

By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Similarly, calculation of the second derivatives of the energy with respect to the atomic coordinates yields the vibrational frequencies, which can be compared to an experimental IR spectrum.

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C attached to N, butan-2-yl) | 55.2 ppm | 54.8 ppm |

| ¹³C NMR (C attached to N, propyl) | 48.9 ppm | 48.5 ppm |

| ¹H NMR (H on N) | 2.8 ppm | 2.7 ppm |

| IR Frequency (N-H stretch) | 3310 cm⁻¹ | 3325 cm⁻¹ |

| IR Frequency (C-O stretch) | 1115 cm⁻¹ | 1120 cm⁻¹ |

Table 5. Hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Theoretical Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. A key reaction for secondary amines is N-alkylation to form a tertiary amine. ucalgary.camasterorganicchemistry.comorganic-chemistry.org Computational studies can map out the entire reaction pathway, including the reactants, products, intermediates, and, most importantly, the transition states.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides crucial information about the reaction kinetics. For the N-alkylation of this compound with an alkyl halide, for example, a bimolecular nucleophilic substitution (Sₙ2) mechanism is expected.

| Reaction Step | Description | Activation Energy (kcal/mol) |

| N-alkylation with CH₃I | Sₙ2 attack of the nitrogen lone pair on the methyl iodide. | 15.2 |

| Deprotonation of the resulting ammonium (B1175870) salt | Proton transfer to a base. | Low barrier |

Table 6. Hypothetical activation energies for the N-methylation of this compound.

Q & A

What are the optimal synthetic routes and conditions for preparing (Butan-2-yl)(3-methoxypropyl)amine?

Basic

The synthesis of this compound involves nucleophilic substitution or coupling reactions. A validated method includes reacting 3-methoxypropylamine with butan-2-yl halides (e.g., bromide or chloride) in anhydrous solvents like benzene or tetrahydrofuran (THF) under reflux. Catalytic bases (e.g., pyridine) are used to neutralize hydrogen halide byproducts. For example, in a 50 mL round-bottom flask, combining 3-methoxypropylamine with (2R)- or (2S)-butan-2-ol derivatives in anhydrous benzene at boiling temperatures for 1 hour yields enantiomerically distinct products . Post-synthesis, purification via vacuum filtration and washing with acidic/basic solutions removes excess reagents. High-performance liquid chromatography (HPLC) confirms purity (≥75–85%) .

How can structural characterization of this compound be methodically performed?

Basic

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methoxy protons at δ ~3.3 ppm, butan-2-yl methyl groups at δ ~1.0–1.2 ppm) and carbon backbone .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) confirm amine and methoxy groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 173.2 for CHNO) and fragmentation patterns validate molecular weight .

How does the stereochemistry of the butan-2-yl group influence biological activity in derivatives?

Advanced

Enantiomeric specificity critically impacts bioactivity. For instance, (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) attracts male Jordanita notata moths, while the (2S)-enantiomer (EFETOV-S-S-5) is active against Adscita geryon . This stereodivergence arises from chiral recognition in pheromone-binding proteins. Methodologically, enantioselective synthesis (using chiral starting alcohols) followed by field bioassays (e.g., Delta traps with sticky layers) validates activity differences .

What substitution reactions are feasible at the methoxypropyl group, and how do they affect reactivity?

Advanced

The methoxypropyl group undergoes nucleophilic substitution (e.g., SN2) at the terminal carbon. For example, replacing the methoxy group with halides or amines requires:

- Reagents : Thionyl chloride (SOCl) for converting -OH to -Cl, followed by amine nucleophiles .

- Conditions : Anhydrous solvents (e.g., DMF) and elevated temperatures (60–90°C) .

The methoxy group’s electron-donating nature slightly deactivates the adjacent carbon, necessitating strong nucleophiles (e.g., Grignard reagents) for efficient substitution .

How does the methoxypropyl moiety influence lipophilicity and bioactivity in related compounds?

Advanced

The methoxypropyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability in biological systems. For ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate, this increases bioavailability, as shown in pharmacokinetic studies using Caco-2 cell monolayers . Quantitative Structure-Activity Relationship (QSAR) models correlate increased lipophilicity with enhanced receptor binding (e.g., γ-aminobutyric acid (GABA) receptors) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced

Discrepancies (e.g., variable pheromone activity in field trials) may arise from:

- Environmental factors : Temperature and humidity affecting volatile release rates .

- Enantiomeric purity : Impure samples (e.g., 75% vs. 85% HPLC purity) yield inconsistent bioassay results .

Methodological solutions :- Standardize enantiomer purity (≥98%) via chiral column chromatography.

- Conduct dose-response studies (e.g., 10–100 µL lures) to establish activity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.